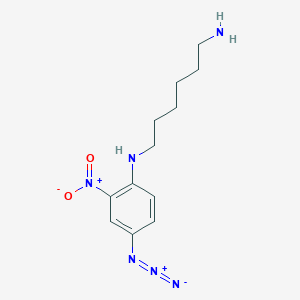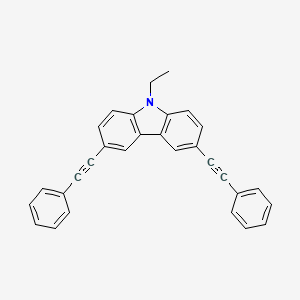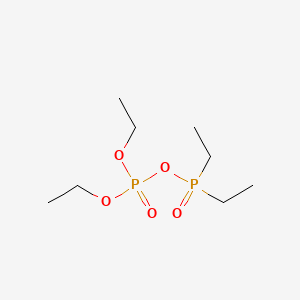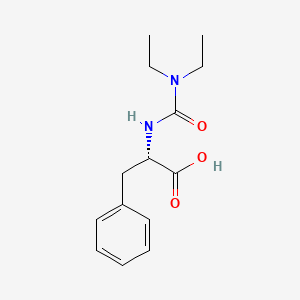
2-Methyl-6-nitro-1H-benzimidazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-nitro-1H-benzimidazol-4-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an imidazole ring, with a methyl group at the 2-position and a nitro group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-1H-benzimidazol-4-ol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions. One common method involves the following steps:
Condensation: o-Phenylenediamine is condensed with formic acid to form benzimidazole.
Nitration: The benzimidazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-nitro-1H-benzimidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-Methyl-6-amino-1H-benzimidazol-4-ol.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-Methyl-6-nitro-1H-benzimidazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-nitro-1H-benzimidazol-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzimidazole: Lacks the methyl group, affecting its overall biological activity.
2-Methyl-5-nitro-1H-benzimidazole: Similar structure but with the nitro group at a different position, leading to different reactivity and biological properties.
Uniqueness
2-Methyl-6-nitro-1H-benzimidazol-4-ol is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
64236-07-3 |
|---|---|
Formule moléculaire |
C8H7N3O3 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
2-methyl-6-nitro-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H7N3O3/c1-4-9-6-2-5(11(13)14)3-7(12)8(6)10-4/h2-3,12H,1H3,(H,9,10) |
Clé InChI |
KCZGMBORWYLZKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)

![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)

